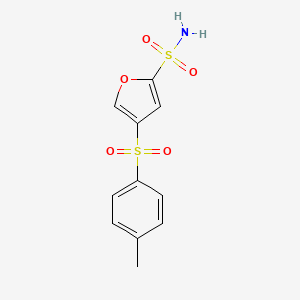
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide is an organic compound with the molecular formula C₁₁H₁₁NO₅S₂ This compound is characterized by the presence of a furan ring substituted with a sulfonamide group and a sulfonyl group attached to a 4-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with furan-2-sulfonamide under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives may be explored for therapeutic applications due to their biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, similar to other sulfonamide compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)sulfonylfuran-2-sulfonamide
- 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- 2-((4-Methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate)
Uniqueness
This compound is unique due to its specific combination of a furan ring with sulfonamide and sulfonyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
128348-34-5 |
|---|---|
Fórmula molecular |
C11H11NO5S2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonylfuran-2-sulfonamide |
InChI |
InChI=1S/C11H11NO5S2/c1-8-2-4-9(5-3-8)18(13,14)10-6-11(17-7-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16) |
Clave InChI |
VZNKQCCTTRDGPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=COC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


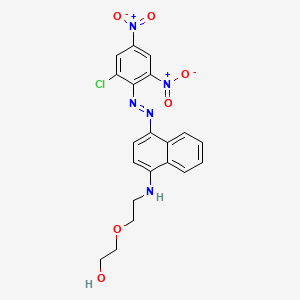
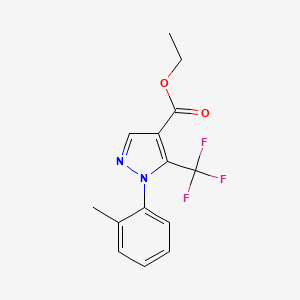
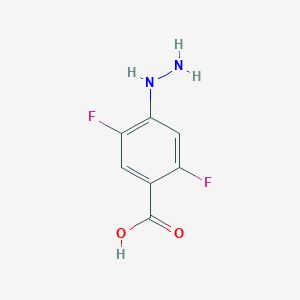
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
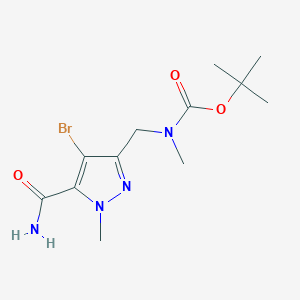
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
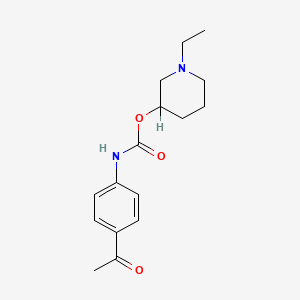
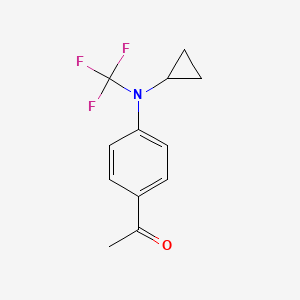
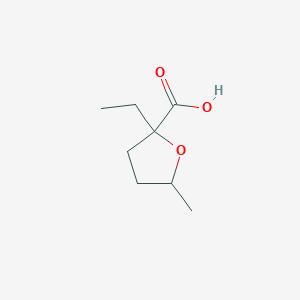
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
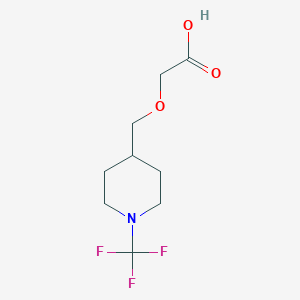
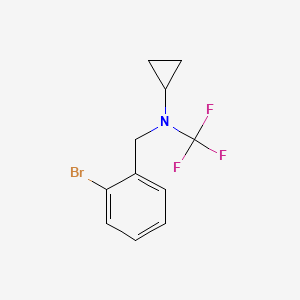
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
